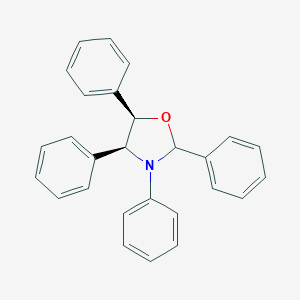![molecular formula C14H11Cl2N3O3S2 B282154 4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide, commonly known as BDAS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDAS is a sulfonamide-based compound that has been synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
BDAS exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and hydrogen ions. BDAS binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate and hydrogen ions. This results in a decrease in the concentration of bicarbonate ions in the body, leading to a decrease in the production of gastric acid, which is responsible for causing inflammation and pain.
Biochemical and Physiological Effects
BDAS has been found to exhibit unique biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. BDAS has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This makes BDAS a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
BDAS has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. BDAS is also relatively easy to synthesize, making it readily available for use in research. However, BDAS has some limitations as a research tool. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, BDAS has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on BDAS. One area of research could be to explore the potential of BDAS as a treatment for diseases such as glaucoma, epilepsy, and osteoporosis. Another area of research could be to investigate the potential of BDAS as a tool for studying the role of carbonic anhydrase in various physiological processes. Finally, future research could focus on developing new methods for synthesizing BDAS that improve its solubility and bioavailability.
Conclusion
In conclusion, BDAS is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in research. It has been found to exhibit unique biochemical and physiological effects and has potential applications in the development of new drugs. BDAS inhibits the activity of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. While BDAS has some limitations as a research tool, there are several future directions for research on this compound that could lead to new discoveries and advancements in the field of medicinal chemistry.
Méthodes De Synthèse
BDAS can be synthesized using various methods, including reaction of 4-nitrobenzenesulfonyl chloride with thiourea, followed by reduction of the nitro group to an amino group, and then acylation with benzoyl chloride. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with thiourea, followed by acylation with benzoyl chloride and chlorination of the resulting compound. Both methods yield BDAS as a white crystalline solid.
Applications De Recherche Scientifique
BDAS has been found to exhibit potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. BDAS has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This makes BDAS a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Propriétés
Formule moléculaire |
C14H11Cl2N3O3S2 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
N-[(2,6-dichloro-4-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H11Cl2N3O3S2/c15-10-6-9(24(17,21)22)7-11(16)12(10)18-14(23)19-13(20)8-4-2-1-3-5-8/h1-7H,(H2,17,21,22)(H2,18,19,20,23) |
Clé InChI |
PWQQARVQUOFCKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)




![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)


![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)